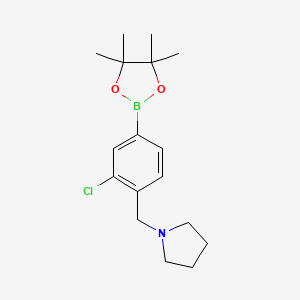
3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” is a type of organoboron reagent . These reagents are generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of this compound could potentially involve the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in carbon–carbon bond forming reactions due to its mild and functional group tolerant reaction conditions .Chemical Reactions Analysis
Boronic esters, including “3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester”, are often used in Suzuki–Miyaura coupling reactions . Additionally, a study reported the catalytic protodeboronation of alkyl boronic esters, which could be relevant to this compound .Physical And Chemical Properties Analysis
While specific physical and chemical properties for “3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” were not found, boronic esters are generally stable and readily prepared .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides, bromides, or triflates) using a palladium catalyst. The pinacol ester of 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid serves as an excellent organoboron reagent in SM coupling reactions . Its advantages include mild reaction conditions, functional group tolerance, and environmental compatibility.
Anti-Markovnikov Alkene Hydromethylation
Protodeboronation of alkyl boronic esters can lead to valuable transformations. When paired with a Matteson–CH₂–homologation, this protocol enables formal anti-Markovnikov alkene hydromethylation. The less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium is used to prevent aryl addition to the lactam moiety, resulting in the formation of interesting products .
Boron Neutron Capture Therapy (BNCT)
BNCT is a cancer treatment that utilizes boron-10 as a neutron capture agent. Researchers explore boron-containing molecules for targeted delivery to tumor cells, where they selectively capture thermal neutrons, leading to localized radiation and tumor cell destruction.
These applications highlight the versatility and significance of 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester in scientific research. If you need further details or additional applications, feel free to ask! 😊
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices .
Mode of Action
This compound is a boronic ester, which is commonly used in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation .
Biochemical Pathways
The SM cross-coupling reaction is a key biochemical pathway involving this compound. This reaction is widely applied in carbon-carbon bond-forming reactions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s important to note that boronic pinacol esters are only marginally stable in water . The rate of hydrolysis of these esters is considerably accelerated at physiological pH , which could impact their bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various biological effects depending on their structure.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which could impact the stability and efficacy of the compound, is considerably accelerated at physiological pH .
Future Directions
The future directions for this compound could involve further development of its synthesis methods, particularly focusing on the protodeboronation of boronic esters . Additionally, its potential applications in various organic synthesis reactions, such as the Suzuki–Miyaura coupling, could be explored further .
properties
IUPAC Name |
1-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)14-8-7-13(15(19)11-14)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTOISQUJFQIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2447244.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2447245.png)
![N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2447247.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B2447248.png)
![4-[(1E)-(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2447249.png)
![Bicyclo[1.1.1]pentane-1,3-dicarboxamide](/img/structure/B2447250.png)
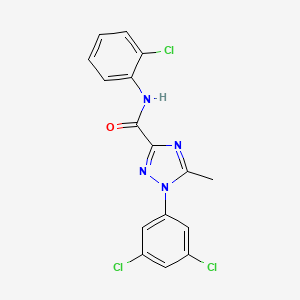
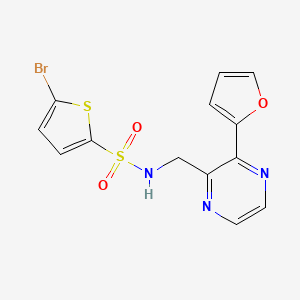
![1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447255.png)
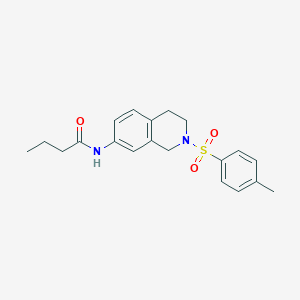
![8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447257.png)
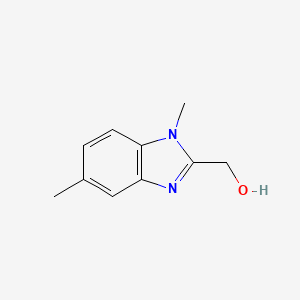

![2-(4-Isopropylphenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2447261.png)